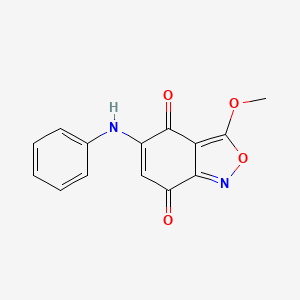
5-Anilino-3-methoxy-2,1-benzoxazole-4,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Anilino-3-methoxy-2,1-benzoxazole-4,7-dione is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Anilino-3-methoxy-2,1-benzoxazole-4,7-dione typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. Various catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, can be employed to enhance the reaction efficiency .
Industrial Production Methods: Industrial production of benzoxazole derivatives often utilizes solution-phase synthesis, where 2-aminophenols react with aldehydes, ketones, or carboxylic acids. The reaction conditions are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Anilino-3-methoxy-2,1-benzoxazole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products Formed: The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted benzoxazole compounds .
Scientific Research Applications
5-Anilino-3-methoxy-2,1-benzoxazole-4,7-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Anilino-3-methoxy-2,1-benzoxazole-4,7-dione involves its interaction with specific molecular targets and pathways. The benzoxazole scaffold allows efficient interaction with biological targets through π-π stacking, π-cation interactions, and hydrogen bonding . These interactions enable the compound to exert its biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
- 2-Methoxy-5-(5-phenyl-1,3-benzoxazol-2-yl)aniline
- 5-Phenyl-1,3-benzoxazole-2-ylamine
- 2-Methylbenzoxazole
Comparison: Compared to other benzoxazole derivatives, 5-Anilino-3-methoxy-2,1-benzoxazole-4,7-dione stands out due to its unique substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy and anilino groups contribute to its enhanced antimicrobial and anticancer properties .
Properties
CAS No. |
51485-60-0 |
|---|---|
Molecular Formula |
C14H10N2O4 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
5-anilino-3-methoxy-2,1-benzoxazole-4,7-dione |
InChI |
InChI=1S/C14H10N2O4/c1-19-14-11-12(16-20-14)10(17)7-9(13(11)18)15-8-5-3-2-4-6-8/h2-7,15H,1H3 |
InChI Key |
ISCFBDRCIIPMHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=NO1)C(=O)C=C(C2=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



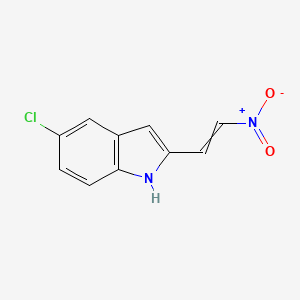
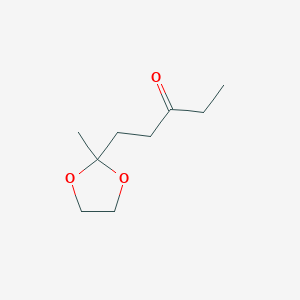
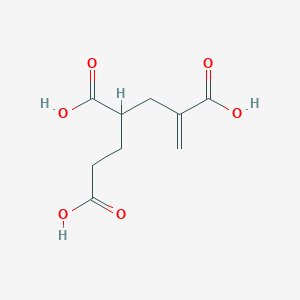
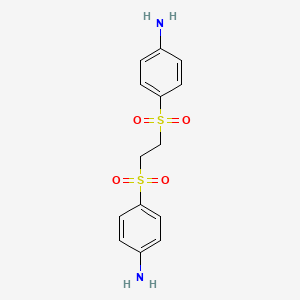
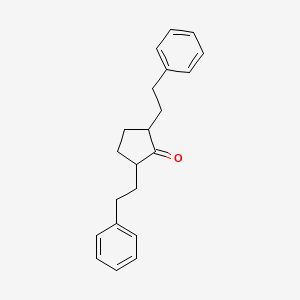


![4-[(4-Hydroxy-3,5-dinitrophenyl)methyl]-2,6-dinitrophenol](/img/structure/B14650263.png)


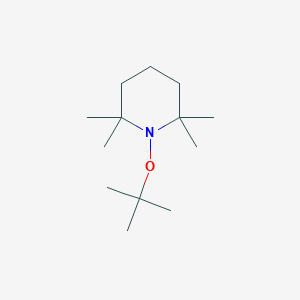
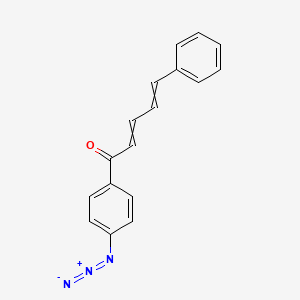
![Bromo[(pentafluorophenyl)methyl]mercury](/img/structure/B14650282.png)
